molecular formula C9H9BrO3 B144945 5-Bromo-2,4-dimethoxybenzaldehyde CAS No. 130333-46-9

5-Bromo-2,4-dimethoxybenzaldehyde

Cat. No.: B144945
CAS No.: 130333-46-9
M. Wt: 245.07 g/mol
InChI Key: PXDIELLGFUEAIX-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzaldehyde core. This compound is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2,4-dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2,4-dimethoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Carboxylic Acids: Resulting from oxidation of the aldehyde group.

    Alcohols: Produced by the reduction of the aldehyde group.

Scientific Research Applications

Chemical Synthesis

5-Bromo-2,4-dimethoxybenzaldehyde serves as a key intermediate in the synthesis of various organic compounds. It is utilized in the preparation of:

  • Benzocyclobutenes : This compound has been employed in the synthesis of 1,2-dihydro-4,6-dimethoxy-3-methylbenzocyclobuten-1-ol, showcasing its utility in constructing complex cyclic structures .
  • Chalcones : The compound can be transformed into chalcone derivatives, which have been identified as potential inhibitors of TNF-alpha-induced VCAM-1 expression. This application highlights its role in developing anti-inflammatory agents .

Medicinal Chemistry

The compound's structural characteristics make it a valuable candidate for drug development. Its applications include:

  • Antioxidant Activity : Research indicates that brominated benzaldehydes exhibit significant antioxidant properties, suggesting potential applications in health and nutrition as antioxidant agents .
  • Enzyme Inhibition : this compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial in drug metabolism. This property is vital for assessing drug interactions and safety profiles in pharmacological studies .

Material Science

The compound's unique properties allow it to be used in material science applications, particularly in the development of new materials with specific functional characteristics.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Table 1: Summary of Research Findings

StudyApplicationFindings
Synthesis of BenzocyclobutenesDemonstrated successful conversion to 1,2-dihydro-4,6-dimethoxy-3-methylbenzocyclobuten-1-ol
Antioxidant PropertiesShowed effective free radical scavenging activity
Enzyme InhibitionIdentified as an inhibitor of CYP1A2 and CYP2C19

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and methoxy groups makes it a versatile intermediate for various synthetic applications.

Biological Activity

5-Bromo-2,4-dimethoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its structural characteristics, including the presence of bromine and methoxy groups, contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2 and CYP2C19. These enzymes play a crucial role in drug metabolism, suggesting that this compound could influence pharmacokinetics in therapeutic contexts . Inhibition of these enzymes could lead to altered drug efficacy and safety profiles.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of 2,4-dimethoxybenzaldehyde using bromine in an acidic medium. This method has been shown to yield the desired compound efficiently .

Case Studies

  • Pharmacological Studies : A study indicated that compounds derived from this compound exhibited significant inhibition against certain cancer cell lines. The mechanism of action appears to involve the modulation of metabolic pathways related to cell proliferation .
  • Toxicological Assessments : Safety evaluations have shown that while the compound exhibits biological activity, it also presents irritant properties. This necessitates caution in handling and application.

Comparative Analysis with Related Compounds

Compound NameCAS NumberNotable Features
4-Bromo-2,5-dimethoxybenzaldehyde31558-41-5Different methoxy positioning; similar synthesis uses
5-Bromo-2-hydroxy-4-methoxybenzaldehyde57543-36-9Contains a hydroxyl group; alters reactivity
4-Bromo-2,6-dimethoxybenzaldehyde1354050-38-6Variation in methoxy group positioning

This table highlights how variations in substituents can influence both chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-2,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDIELLGFUEAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349916
Record name 5-Bromo-2,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130333-46-9
Record name 5-Bromo-2,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dimethoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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